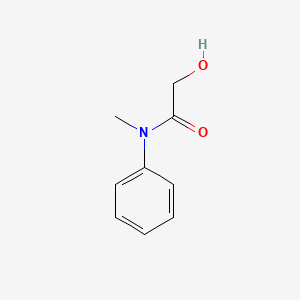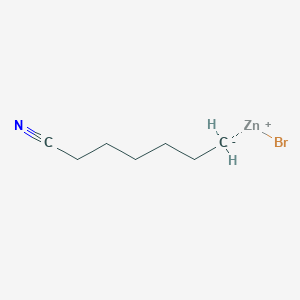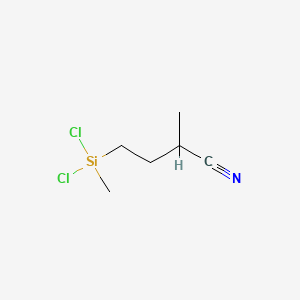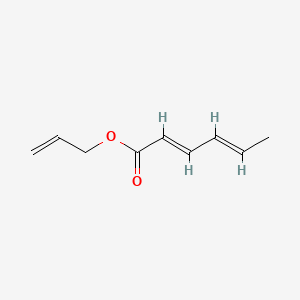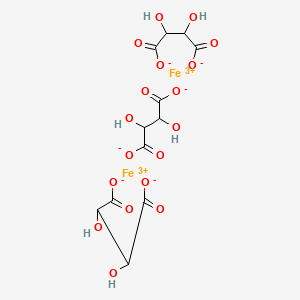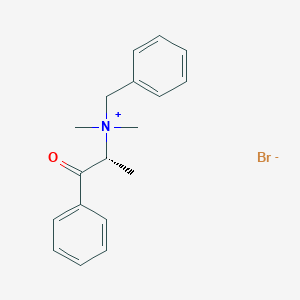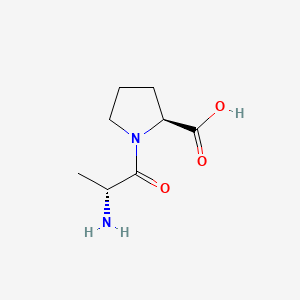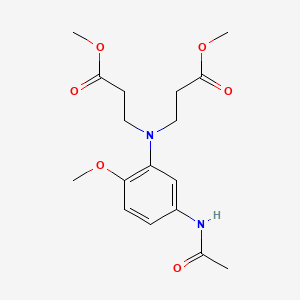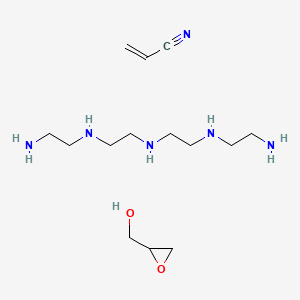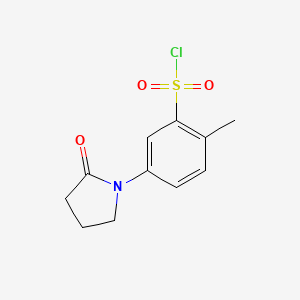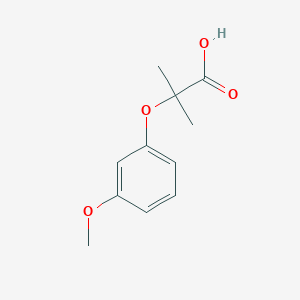
2-(3-Methoxyphenoxy)-2-methylpropanoic acid
Übersicht
Beschreibung
“2-(3-Methoxyphenoxy)acetic acid” is a compound with the CAS Number: 2088-24-6 and a molecular weight of 182.18 . It is a solid substance stored at room temperature .
Synthesis Analysis
While specific synthesis methods for “2-(3-Methoxyphenoxy)-2-methylpropanoic acid” are not available, similar compounds such as peptides have been synthesized using Solid Phase Peptide Synthesis (SPPS) . In this method, the Fmoc protecting group from the resin can be removed using an organic base like 4-methylpiperidine .
Physical And Chemical Properties Analysis
The molecular weight of “2-(3-Methoxyphenoxy)acetic acid” is 182.18 . It is a solid substance stored at room temperature . The molecular weight of “2-(3-Methoxyphenoxy)propanoic acid” is 196.20 g/mol .
Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, compounds similar to 2-(3-Methoxyphenoxy)-2-methylpropanoic acid have been utilized for their potential therapeutic properties. While specific applications of this compound in medicine are not extensively documented, related compounds have shown promise in the development of new pharmaceuticals due to their bioactive properties .
Agriculture
In agriculture, phenoxyacetic acid derivatives, which share a similar structure to 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, are often explored for their growth-regulating properties. They can act as herbicides or plant growth regulators, influencing various stages of plant development .
Materials Science
The structural features of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid, such as the presence of aromatic rings and ether linkages, make it a candidate for creating advanced materials. These materials could have applications in creating polymers with specific thermal and mechanical properties .
Environmental Science
Compounds like 2-(3-Methoxyphenoxy)-2-methylpropanoic acid may be used in environmental science as part of the synthesis of eco-friendly materials or chemicals that help in pollution control. Their structural components could be key in designing molecules that interact with pollutants .
Biochemistry
In biochemistry, the methoxy and phenoxy groups present in compounds like 2-(3-Methoxyphenoxy)-2-methylpropanoic acid are of interest due to their potential interactions with biological molecules. They could be used to study enzyme-substrate interactions or as building blocks for more complex biochemical compounds .
Pharmacology
Phenoxyacetic acid derivatives are known to have pharmacological significance. Although direct applications of 2-(3-Methoxyphenoxy)-2-methylpropanoic acid in pharmacology are not well-documented, its structural analogs are often investigated for drug development, particularly in the areas of anti-inflammatory and analgesic medications .
Analytical Chemistry
In analytical chemistry, the compound’s ability to react under specific conditions can be utilized in the development of analytical reagents or in the synthesis of markers and probes used in various assays and diagnostic tests .
Chemical Engineering
From a chemical engineering perspective, the synthesis and manipulation of compounds like 2-(3-Methoxyphenoxy)-2-methylpropanoic acid are crucial. They can be used to develop new synthetic pathways or optimize existing processes for the production of fine chemicals .
Eigenschaften
IUPAC Name |
2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,10(12)13)15-9-6-4-5-8(7-9)14-3/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUAQHVOCKJYLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396340 | |
| Record name | 2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxy)-2-methylpropanoic acid | |
CAS RN |
140239-94-7 | |
| Record name | 2-(3-methoxyphenoxy)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



